3-Carboxy-4-chloro-2-fluorophenylboronic acid
Overview
Description
3-Carboxy-4-chloro-2-fluorophenylboronic acid is a boronic acid derivative with the molecular formula C7H5BClFO4 and a molecular weight of 218.38 g/mol . This compound is characterized by the presence of a carboxylic acid group, a chlorine atom, and a fluorine atom attached to a phenyl ring, along with a boronic acid moiety. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the borylation of 3-carboxy-4-chloro-2-fluorobenzene using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base under inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
3-Carboxy-4-chloro-2-fluorophenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The chlorine atom on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products Formed
Suzuki-Miyaura Coupling: The major product is a biaryl compound.
Oxidation: The major product is the corresponding phenol.
Substitution: The major products are the substituted aromatic compounds.
Scientific Research Applications
3-Carboxy-4-chloro-2-fluorophenylboronic acid has a wide range of applications in scientific research:
Biology: It can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Carboxy-4-chloro-2-fluorophenylboronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium center.
Reductive Elimination: The palladium catalyst forms the new carbon-carbon bond and regenerates the active catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the carboxylic acid, chlorine, and fluorine substituents.
4-Chlorophenylboronic Acid: Lacks the carboxylic acid and fluorine substituents.
2-Fluorophenylboronic Acid: Lacks the carboxylic acid and chlorine substituents.
Uniqueness
3-Carboxy-4-chloro-2-fluorophenylboronic acid is unique due to the presence of multiple functional groups (carboxylic acid, chlorine, and fluorine) on the aromatic ring, which can influence its reactivity and the types of reactions it can undergo. This makes it a versatile building block in organic synthesis.
Properties
IUPAC Name |
3-borono-6-chloro-2-fluorobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClFO4/c9-4-2-1-3(8(13)14)6(10)5(4)7(11)12/h1-2,13-14H,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBCTDACDCASNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Cl)C(=O)O)F)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClFO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601269063 | |
Record name | Benzoic acid, 3-borono-6-chloro-2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601269063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1451393-04-6 | |
Record name | Benzoic acid, 3-borono-6-chloro-2-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-04-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3-borono-6-chloro-2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601269063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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